Product packaging for Sugammadex sodium(Cat. No.:CAS No. 43306-79-6)

Sugammadex sodium

Cat. No.: B611051
CAS No.: 43306-79-6
M. Wt: 2177.9742
InChI Key: KMGKABOMYQLLDJ-LHCKBTHCSA-F
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sugammadex sodium is a modified gamma-cyclodextrin and the first selective relaxant binding agent (SRBA) . Its primary research application involves the specific reversal of neuromuscular blockade induced by the aminosteroid non-depolarizing neuromuscular blocking agents, rocuronium and vecuronium . The mechanism of action is distinct from traditional acetylcholinesterase inhibitors. Sugammadex acts by directly encapsulating the molecules of these steroidal agents in a 1:1 ratio within its lipophilic core, forming a stable and water-soluble complex . This encapsulation in the plasma creates a concentration gradient that draws the neuromuscular blocking agent away from the nicotinic receptors at the neuromuscular junction, thereby rapidly terminating the blockade . This direct chemical encapsulation mechanism avoids the cholinergic side effects associated with older reversal agents, providing a unique tool for studying neuromuscular physiology and reversal pathways . The compound is supplied as a high-purity, white to off-white crystalline powder that is freely soluble in water . This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

43306-79-6

Molecular Formula

C72H104Na8O48S8

Molecular Weight

2177.9742

IUPAC Name

6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-Carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin sodium salt

InChI

InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25?,26?,27?,28?,29?,30?,31?,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72?;;;;;;;;/m0......../s1

InChI Key

KMGKABOMYQLLDJ-LHCKBTHCSA-F

SMILES

O[C@H]1[C@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@H](O[C@@H]3[C@@H](O)[C@H](O)[C@H](O[C@@H]4[C@@H](O)[C@H](O)[C@H](O[C@@H]5[C@@H](O)[C@H](O)[C@H](O6)C(CSCCC(O[Na])=O)O5)C(CSCCC(O[Na])=O)O4)C(CSCCC(O[Na])=O)O3)C(CSCCC(O[Na])=O)O2)C(CSCCC(O[Na])=O)O[C@@H]1O[C@H]7[C@@H](O)[C@H](O)[C@@H](O[C@H]8[C@@H](O)[C@H](O)[C@@H](O[C@H]9[C@@H](O)[C@H](O)C6OC9CSCCC(O[Na])=O)OC8CSCCC(O[Na])=O)OC7CSCCC(O[Na])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Org25969;  Org-25969;  Org 25969;  361LPM2T56;  Sugammadex;  trade name: Bridion. Sugammadex sodium

Origin of Product

United States

Sugammadex Sodium: Structural Architecture and Precision Chemical Design

Gamma-Cyclodextrin (B1674603) Scaffold: Core Structure and Targeted Modifications

The foundational structure of Sugammadex (B611050) is a gamma-cyclodextrin (γ-CD). sajaa.co.zawikipedia.org Cyclodextrins are cyclic oligosaccharides, and the gamma variant is composed of eight glucose monomers linked in a ring, which creates a cone- or doughnut-shaped molecule. sajaa.co.zanih.gov This natural scaffold possesses a hydrophobic (lipophilic) internal cavity and a hydrophilic exterior, allowing it to form inclusion complexes with various lipophilic "guest" molecules. sajaa.co.zawikipedia.orgpatsnap.com

The development of Sugammadex began with the recognition that γ-cyclodextrin's cavity size (approximately 0.8 nm) was the most suitable among natural cyclodextrins for encapsulating steroidal molecules like the neuromuscular blocking agent rocuronium (B1662866). tandfonline.com However, the natural γ-cyclodextrin lacked the necessary binding affinity and solubility for effective in vivo application. tandfonline.comresearchgate.net To overcome these limitations, the core scaffold was extensively modified. nih.gov

The molecular engineering of Sugammadex was a targeted process aimed at creating a highly selective binding agent. openanesthesia.org The primary modification involved the substitution of the primary hydroxyl groups at the sixth carbon position of each of the eight glucose units. sajaa.co.zawikipedia.orgnih.gov This specific and consistent modification across all eight units is a challenging synthetic process, which can give rise to multiple impurities if not perfectly executed. cphi-online.com

These hydroxyl groups are replaced with eight carboxyl thioether side chains. openanesthesia.orgmedkoo.com This strategic addition was designed to optimize the encapsulation of steroidal neuromuscular blocking agents, particularly rocuronium. nih.gov The goal was to create a molecule with a binding affinity so high that the encapsulation could be considered essentially irreversible in a clinical context. nih.gov Research on various modified cyclodextrins confirmed that this specific architectural design resulted in one of the strongest known binding affinities between a cyclodextrin (B1172386) host and its guest molecule. wikipedia.orgtandfonline.com

The two key components of the side chains—thioether linkages and carboxylate functional groups—each play a crucial role in the molecule's function.

The thioether linkages (–S–) serve to extend the depth of the hydrophobic cavity. nih.govresearchgate.net This extension is critical as it allows the bulky steroidal structure of a molecule like rocuronium to be more completely enveloped within the Sugammadex molecule. wikipedia.orgnih.gov By increasing the surface area for interaction, these linkages enhance the thermodynamic attractions, primarily van der Waals forces and hydrophobic interactions, between the host and its guest. sajaa.co.zapatsnap.comnih.govresearchgate.net

Molecular Engineering for Enhanced Binding Affinity and Specificity

Conformational Dynamics and Geometric Compatibility of the Sugammadex Cavity

The efficacy of Sugammadex is rooted in the precise geometric and energetic compatibility between its cavity and the target steroidal molecule. The encapsulation is a 1:1 host-guest interaction, meaning one molecule of Sugammadex binds to one molecule of the neuromuscular blocking agent. openanesthesia.orgmdpi.com X-ray crystallography studies have confirmed the very close size compatibility between the extended Sugammadex cavity and the rocuronium molecule. tandfonline.comresearchgate.net

The binding is an enthalpy-driven process stabilized by a combination of forces: hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.net Molecular dynamics simulations have provided insight into the encapsulation process, revealing it to be a sequential progression. researchgate.netnih.gov Contrary to the initial hypothesis that the negatively charged side chains would be the first point of contact, simulations suggest the guest molecule (rocuronium) is first drawn towards the hydrophobic cavity. isaponline.org It then aligns with the hydroxyl groups before entering the cavity to achieve a highly stable, encapsulated state. researchgate.netnih.gov The free Sugammadex molecule is thought to exist in a flexible, "open" conformation due to the electrostatic repulsion between the eight carboxylate groups. As the guest molecule enters, the host molecule can conform around it, with the carboxylate groups "closing" to lock the guest in place. stackexchange.com

This high degree of complementarity results in exceptionally high association constants (Kₐ) for the formation of the inclusion complex, particularly with rocuronium. tandfonline.com

Binding Affinity of Sugammadex for Aminosteroidal Agents
Compound Association Constant (Kₐ) M⁻¹
Rocuronium1.8 x 10⁷ to 2.5 x 10⁷ nih.govtandfonline.comtandfonline.com
Vecuronium (B1682833)5.72 x 10⁶ to 1.0 x 10⁷ nih.govtandfonline.com
Pancuronium2.6 x 10⁶ tandfonline.com

Structural Elucidation Techniques for Sugammadex Sodium

A variety of advanced analytical techniques have been essential in determining and verifying the complex three-dimensional structure of Sugammadex and its interaction with guest molecules.

Molecular Mechanism of Supramolecular Encapsulation

Host-Guest Complex Formation with Aminosteroidal Neuromuscular Blocking Agents

Sugammadex (B611050) is structurally a hollow, truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. nih.govsajaa.co.za This unique structure is the key to its function. The core of sugammadex is lipophilic, attracting and trapping the steroidal framework of specific NMBAs, while its outer surface is water-soluble, ensuring the resulting complex can be easily transported in the bloodstream. patsnap.comispub.com

Sugammadex was specifically developed to antagonize the effects of the aminosteroidal NMBAs rocuronium (B1662866) and vecuronium (B1682833). patsnap.comwikipedia.orggavinpublishers.com Its design features eight carboxyl thio ether groups attached to the primary hydroxyl groups of the gamma-cyclodextrin (B1674603). sajaa.co.zawikipedia.org These modifications enlarge the cavity of the cyclodextrin (B1172386), allowing it to accommodate the bulky steroidal structure of rocuronium and vecuronium. nih.govsarasotaanesthesia.com

The affinity of sugammadex is highest for rocuronium, followed by vecuronium, and to a much lesser extent, pancuronium. openanesthesia.orgdrugbank.com This selectivity is a direct result of the precise structural fit between the host and guest molecules. While it effectively reverses rocuronium and vecuronium, sugammadex does not interact with non-steroidal NMBAs like succinylcholine (B1214915) or those of the benzylisoquinolinium class. ekja.orgnih.gov The encapsulation occurs in a 1:1 ratio, meaning one molecule of sugammadex binds to one molecule of the NMBA. ispub.comwikipedia.org

The remarkable stability of the sugammadex-NMBA complex is due to a combination of non-covalent forces. nih.govpatsnap.com These interactions, while individually weak, collectively create a very strong bond.

Hydrophobic Interactions : The primary driving force for encapsulation is the hydrophobic effect. The nonpolar, steroidal portion of the rocuronium or vecuronium molecule is "pushed" out of the aqueous plasma environment and into the lipophilic cavity of the sugammadex molecule. ekja.orgnih.govispub.com This interaction is thermodynamically favorable.

Van der Waals Forces : Once the NMBA is inside the cavity, weak, short-range van der Waals forces further stabilize the complex. patsnap.comispub.commedsci.org These forces arise from temporary fluctuations in electron density and contribute to the "tight fit" between the host and guest.

Molecular dynamics simulations have shown that the encapsulation process involves the NMBA molecule first aligning with the hydroxyl groups of the sugammadex before entering the cavity, a process stabilized by the formation of hydrogen bonds. researchgate.netnih.gov

Selective Encapsulation of Rocuronium and Vecuronium

Binding Kinetics and Thermodynamics of Complexation

The interaction between sugammadex and aminosteroidal NMBAs is characterized by very rapid binding and extremely slow unbinding, leading to a highly stable complex.

The strength of the binding between sugammadex and NMBAs is quantified by the association constant (Ka). A higher Ka value indicates a stronger affinity. The Ka for the sugammadex-rocuronium complex is significantly high, indicating a very stable complex. nih.govnih.gov The association constant for sugammadex with rocuronium is approximately 2.5 to 3 times higher than that for vecuronium. pulmonarychronicles.comcore.ac.uk

The dissociation rate of the complex is extremely low. It is estimated that for every 25 million sugammadex-rocuronium complexes formed, only one will dissociate. pulmonarychronicles.comnih.gov This near-irreversible binding ensures a rapid and complete reversal of the neuromuscular blockade.

CompoundAssociation Constant (Ka) (M⁻¹)
Rocuronium1.79 x 10⁷ nih.gov to 2.5 x 10⁷ ru.nl
Vecuronium5.72 x 10⁶ nih.gov to 1.0 x 10⁷ ru.nl
Pancuronium2.6 x 10⁶ pmda.go.jpkmf.uz.ua

This table presents a range of reported association constants from various studies.

The formation of the sugammadex-NMBA inclusion complex is an enthalpy-driven process. researchgate.netresearchgate.net This means that the formation of the complex releases energy in the form of heat, making it a thermodynamically favorable process. The favorable change in enthalpy (ΔH) is largely attributed to the hydrophobic interactions and the formation of van der Waals forces and hydrogen bonds between the host and guest molecules. researchgate.netacs.org While there is a loss of entropy as the two molecules become a single, more ordered complex, the large negative enthalpy change drives the reaction forward. sci-hub.senih.gov

Determination of Association Constants (Ka) and Dissociation Rates

Concentration Gradient-Driven Sequestration Principle and Molecular Redistribution

The mechanism of action of sugammadex relies on the principles of chemical sequestration and concentration gradients. ispub.comgavinpublishers.com Upon intravenous administration, sugammadex rapidly encapsulates free rocuronium or vecuronium molecules present in the plasma. pulmonarychronicles.compatsnap.com This immediate reduction in the plasma concentration of the free NMBA creates a steep concentration gradient between the plasma and the neuromuscular junction (the site of action). nih.govispub.com

This gradient drives the diffusion of NMBA molecules from the neuromuscular junction, where they are bound to nicotinic acetylcholine (B1216132) receptors, back into the plasma. gavinpublishers.comsarasotaanesthesia.com Once in the plasma, these newly freed NMBA molecules are then also encapsulated by available sugammadex molecules. ispub.com This process of molecular redistribution continues until the concentration of free NMBA at the neuromuscular junction is too low to sustain the blockade, leading to a rapid restoration of muscle function. openanesthesia.orgsarasotaanesthesia.com This mechanism is so efficient that it can reverse even profound levels of neuromuscular blockade. openanesthesia.orgpatsnap.com

Theoretical and Experimental Elucidation of Sugammadex Sodium Interactions

Advanced Spectroscopic Techniques in Binding Studies

Spectroscopic methods have been instrumental in providing detailed insights into the formation and structure of the sugammadex-NMBA complex. These techniques allow for the direct observation of the molecular interactions that govern the encapsulation process.

X-Ray Crystallography for Complex Structural Determination

X-ray crystallography has been pivotal in providing a definitive, three-dimensional structure of the sugammadex-rocuronium complex. portico.orgru.nl These studies have visually confirmed the 1:1 stoichiometry of the host-guest complex, where a single rocuronium (B1662866) molecule is encapsulated within the cavity of a single sugammadex (B611050) molecule. portico.orgnih.gov The crystal structure reveals a remarkable size and shape compatibility between the lipophilic core of the sugammadex molecule and the steroid nucleus of rocuronium. nih.govresearchgate.net The thioether extensions of the cyclodextrin (B1172386) cavity are crucial as they allow for the complete encapsulation of the rocuronium molecule. researchgate.net This precise fit is a key determinant of the high binding affinity and stability of the complex. nih.gov

The structural data from X-ray diffraction has been fundamental in validating the concept of drug encapsulation as the primary mechanism of action for sugammadex. nih.govresearchgate.net It provides a static, yet highly detailed, snapshot of the final complex, confirming the intimate association between the host and guest molecules. ru.nlopenanesthesia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Host-Guest Interaction Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for characterizing the host-guest interactions of sugammadex in solution, providing a dynamic perspective that complements the static view from X-ray crystallography. portico.orgresearchgate.net ¹H NMR studies have been used to investigate the complexation of sugammadex with both rocuronium and vecuronium (B1682833). researchgate.netresearchgate.net Upon complexation, significant changes in the chemical shifts of the protons on both the sugammadex and the NMBA molecules are observed, which directly demonstrates the strong intermolecular interactions and the formation of an inclusion complex. researchgate.netresearchgate.net

Diffusion Ordered Spectroscopy (DOSY), an advanced NMR technique, has been employed to measure the diffusion coefficients of the individual components in solution. researchgate.net These experiments have shown that the diffusion coefficients of rocuronium and vecuronium are significantly influenced by the presence of sugammadex, confirming the formation of a larger, slower-moving complex. researchgate.net Furthermore, NMR studies have been instrumental in determining the association constants (Ka) for these interactions. researchgate.net For instance, one study reported a Ka of 16.7 mM⁻¹ for the sugammadex-rocuronium complex. researchgate.net Competitive binding assays using ¹H NMR have also been utilized to compare the binding affinities of different host molecules for rocuronium. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Mechanistic Insights into Encapsulation

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a novel and sensitive technique for probing the mechanistic details of sugammadex encapsulation at biorelevant concentrations. mdpi.comirb.hr SERS studies have provided insights into the types of interactions driving the formation of the sugammadex-drug complex. mdpi.comresearchgate.net By analyzing the vibrational spectra of sugammadex and the NMBAs (rocuronium and vecuronium) both individually and as a complex, researchers have been able to identify the specific molecular groups involved in the binding process. mdpi.com

The observed spectral changes in the SERS data suggest that the encapsulation is driven by a combination of electrostatic and hydrophobic interactions. mdpi.comresearchgate.net Specifically, attractive electrostatic interactions occur between the positively charged nitrogen-containing rings of the drug and the negatively charged carboxylate groups of the sugammadex side chains. mdpi.comresearchgate.net Concurrently, hydrophobic interactions between the steroid nucleus of the drug and the lipophilic cavity of the sugammadex molecule contribute to the stability of the encapsulated complex. mdpi.com These findings from SERS studies provide a more nuanced understanding of the forces that govern the formation of the host-guest complex. sciprofiles.com

Calorimetric Analysis of Binding Affinities and Energetics

Calorimetric techniques provide direct measurement of the heat changes associated with binding events, allowing for the determination of key thermodynamic parameters that define the stability and energetics of the sugammadex-NMBA interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameter Elucidation

Isothermal Titration Calorimetry (ITC) has been extensively used to quantify the binding affinity of sugammadex for various drugs, most notably rocuronium and vecuronium. researchgate.netnih.gov This technique directly measures the heat released or absorbed during the binding process, allowing for the determination of the association constant (Ka), enthalpy change (ΔH), and stoichiometry of the interaction. oup.com

ITC analysis has consistently demonstrated the very high binding affinity of sugammadex for rocuronium and vecuronium. researchgate.netnih.gov For example, one study reported Ka values of 1.79 x 10⁷ M⁻¹ for rocuronium and 5.72 x 10⁶ M⁻¹ for vecuronium. researchgate.netnih.gov Another study reported a Ka of approximately 10⁷ M⁻¹ for the sugammadex-rocuronium complex. portico.org These high association constants underscore the exceptional stability of the complex. nih.gov ITC has also been employed to investigate the potential for displacement interactions with a wide range of other drugs, with studies showing that the affinity of sugammadex for most other compounds is significantly lower than for rocuronium. oup.comd-nb.infomdpi.com For instance, the binding affinity for over 40 other drugs was found to be 120 to 700 times lower than that for rocuronium. d-nb.infoajol.info

Binding Affinities of Sugammadex with Various Compounds Determined by ITC
CompoundAssociation Constant (Ka) (M⁻¹)Reference
Rocuronium1.79 x 10⁷ researchgate.net, nih.gov
Rocuronium~10⁷ portico.org
Vecuronium5.72 x 10⁶ researchgate.net, nih.gov
Pancuronium2.6 x 10⁶ nih.gov
Solasodine (25°C)7.03 x 10⁶ larvol.com
Solasodine (37°C)4.17 x 10⁶ larvol.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for visualizing and understanding the dynamic nature of the sugammadex-NMBA interaction at an atomic level. isaponline.orgnih.gov These theoretical approaches complement experimental data by providing detailed insights into the binding process and the factors that determine binding affinity. researchgate.net

Molecular dynamics (MD) simulations have been used to model the dynamic process of rocuronium encapsulation by sugammadex. isaponline.orgnih.gov These simulations have revealed a sequential binding process, where the rocuronium molecule initially interacts with the exterior of the sugammadex molecule before entering the cavity to form a stable complex. researchgate.netnih.gov These studies have also highlighted the importance of hydrophobic interactions, van der Waals forces, and electrostatic interactions in the formation and stabilization of the host-guest complex. patsnap.comisaponline.orgresearchgate.net

Computational models have also been used to predict the binding energies of sugammadex with different NMBAs. For example, one study calculated the binding energy for rocuronium to be -34.61 kJ mol⁻¹ and for vecuronium to be -25.29 kJ mol⁻¹, correctly predicting the higher affinity of sugammadex for rocuronium observed in clinical practice. researchgate.net These theoretical studies have also been validated by comparing the computationally derived binding affinities with experimental data, showing good correlation. isaponline.orgnih.gov Furthermore, molecular modeling has been used to explore the potential interactions of sugammadex with other molecules, such as cholesterol and vitamin D3. mduse.com

Molecular Dynamics (MD) Simulations of Host-Guest Dynamics

Molecular dynamics (MD) simulations have proven to be a powerful tool for visualizing and understanding the dynamic process of sugammadex encapsulating its guest molecules. isaponline.orgresearchgate.net These simulations provide a real-time, atomistic view of the host-guest interactions, revealing the complex sequence of events that lead to stable complex formation. isaponline.org

Initial hypotheses suggested that the negatively charged side chains of sugammadex would be the primary point of attraction for the positively charged NMBAs. isaponline.org However, MD simulations have revealed a more nuanced mechanism. For instance, the encapsulation of rocuronium by sugammadex is a sequential process. researchgate.net Rocuronium initially binds to the side of the sugammadex molecule and then repositions itself to align with the hydroxyl groups before entering the hydrophobic cavity of the cyclodextrin. researchgate.net This entry into the cavity results in an energetically stable complex. researchgate.net

MD simulations have also been instrumental in comparing the binding of different NMBAs. Studies have shown that rocuronium forms a greater number of hydrogen bonds with sugammadex compared to vecuronium, leading to a more avidly bound complex. researchgate.netresearchgate.net This difference in binding affinity is consistent with clinical observations. researchgate.net The simulations can also demonstrate weaker binding interactions, which are characterized by periodic unbinding events. researchgate.net

The insights gained from MD simulations are not limited to the primary interaction with NMBAs. They have also been used to explore potential interactions with other drugs, such as the anesthetic agent propofol, suggesting that high concentrations of unbound sugammadex could weakly bind to it. researchgate.net

Table 1: Key Findings from Molecular Dynamics (MD) Simulations

Aspect of InteractionKey Finding from MD SimulationsReference
Encapsulation ProcessRocuronium encapsulation is a sequential process involving initial side binding, reorientation, and subsequent entry into the hydrophobic cavity. researchgate.net
Binding ComparisonRocuronium forms more hydrogen bonds with sugammadex than vecuronium, resulting in a more stable complex. researchgate.netresearchgate.net
Initial Binding PointContrary to initial hypotheses, rocuronium is first encapsulated by the hydrophobic cavity before being stabilized by the negatively charged side chains. isaponline.org
Weak InteractionsSimulations can model weaker binding, such as that with propofol, which is characterized by periodic unbinding. researchgate.net

Molecular Docking and Binding Energy Calculations for Ligand Screening

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of sugammadex, molecular docking, often used as a precursor to more intensive MD simulations, helps in identifying the initial binding poses of guest molecules. isaponline.org This method is crucial for screening a large number of potential ligands to predict their binding affinity with sugammadex. isaponline.org

Binding energy calculations are a key component of molecular docking studies. These calculations estimate the strength of the interaction between the host (sugammadex) and the guest molecule. researchgate.net The binding energy is a sum of various energetic contributions, including intermolecular energy (hydrogen bonds, electrostatic interactions, van der Waals forces) and torsional energy. researchgate.net A lower calculated binding energy generally indicates a more favorable and stable complex. mdpi.com

For example, theoretical studies have calculated the binding energy for the interaction of sugammadex with rocuronium and vecuronium. The results indicated that vecuronium has a lower binding affinity (less negative binding energy) to sugammadex than rocuronium, which aligns with clinical findings that vecuronium is more difficult to reverse. researchgate.netresearchgate.net These computational results have shown good correlation with experimental data on binding affinities for a variety of drugs. researchgate.net

Molecular docking studies have also been employed to investigate the potential for "capturing" interactions, where sugammadex might bind to drugs other than the target NMBAs. By screening a wide range of drugs, researchers can identify those with a significant binding affinity, which could potentially lead to reduced efficacy of that drug. pmda.go.jp Similarly, "displacement" interactions, where another drug with a higher affinity for sugammadex displaces the NMBA, can also be predicted. pmda.go.jpucalgary.ca

Table 2: Comparative Binding Energies of Sugammadex with NMBAs

Neuromuscular Blocking AgentCalculated Binding Energy (ΔE)ImplicationReference
Rocuronium-34.61 kJ mol⁻¹Higher binding affinity, more readily reversed. researchgate.netresearchgate.net
Vecuronium-25.29 kJ mol⁻¹Lower binding affinity, more difficult to reverse. researchgate.netresearchgate.net

Quantum Mechanics (QM) and Frontier Molecular Orbital Analyses of Interaction Strengths

To gain a deeper understanding of the electronic interactions that govern the binding of sugammadex to its guest molecules, researchers have turned to quantum mechanics (QM) and frontier molecular orbital (FMO) theory. researchgate.netresearchgate.net These theoretical approaches provide insights into the nature and strength of the chemical bonds and non-covalent interactions at a sub-atomic level.

QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, which treat the most critical part of the system with high-level QM methods and the rest with more computationally efficient MM methods, have been used to study the sugammadex-NMBA complexes. researchgate.net These studies have confirmed that the formation of the inclusion complex is an enthalpy-driven process, stabilized by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is particularly useful for predicting the chemical reactivity and electron-donating or -accepting capabilities of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

Analyses of the molecular electrostatic potential, natural bond orbitals, and frontier molecular orbitals have been employed to explain the differences in interaction strength between the rocuronium-sugammadex and vecuronium-sugammadex complexes. researchgate.netresearchgate.net These analyses can reveal how the electronic properties of the guest molecules influence their binding affinity with the host. For instance, the distribution of the electron cloud on the guest molecule can determine its susceptibility to electrostatic interactions with the charged groups of sugammadex. mdpi.com This level of detailed analysis helps to bridge the gap between qualitative molecular orbital theory and quantitative electronic structure calculations, providing a more complete picture of the binding mechanism. nih.gov

In Silico Prediction and Validation of Sugammadex-Drug Interactions

The use of in silico methods, including molecular docking, MD simulations, and pharmacokinetic/pharmacodynamic (PK/PD) modeling, has become an integral part of predicting and understanding potential drug-drug interactions involving sugammadex. nih.govnih.gov These computational predictions are subsequently validated through in vitro and, in some cases, clinical studies.

In silico screening of over 300 drugs has been conducted to assess their potential for "capturing" interactions with sugammadex. pmda.go.jp For drugs identified with a binding affinity above a certain threshold, PK/PD simulations were performed to predict the clinical relevance of the interaction. pmda.go.jp This approach has been successful in identifying potential interactions, such as with the hormonal contraceptive etonogestrel. pmda.go.jp

Similarly, the potential for "displacement" interactions has been evaluated using in silico models. pmda.go.jp By considering the binding affinities and maximum plasma concentrations of various drugs, researchers can predict whether a co-administered drug is likely to displace the NMBA from the sugammadex complex, potentially leading to a recurrence of neuromuscular blockade. pmda.go.jpucalgary.ca Drugs such as toremifene (B109984) and fusidic acid have been identified as having a potential for this type of interaction. pmda.go.jp

The validation of these in silico predictions is crucial. For example, the weak interaction between sugammadex and propofol, first hinted at by computational simulations, was subsequently confirmed through in vitro experiments on cortical slices. researchgate.net Furthermore, pharmacokinetic-pharmacodynamic models have been developed that accurately predict the reversal of neuromuscular blockade by sugammadex for both rocuronium and vecuronium, using in vitro dissociation constants. nih.gov These models support the hypothesis that the reversal effect is due to a decrease in the free concentration of the NMBA in the plasma and at the neuromuscular junction. nih.gov This synergy between in silico prediction and experimental validation provides a robust framework for assessing the interaction profile of sugammadex. nih.gov

Pharmacokinetic and Pharmacodynamic Principles: Mechanistic Investigations

Disposition and Elimination of the Sugammadex-Neuromuscular Blocking Agent Complex

Renal Excretion Pathway of the Unchanged Supramolecular Complex

Sugammadex (B611050) sodium and its complex with neuromuscular blocking agents (NMBAs) like rocuronium (B1662866) and vecuronium (B1682833) are primarily eliminated from the body through renal excretion. apsf.orgresearchgate.netanesth-pain-med.org In individuals with normal renal function, sugammadex is rapidly cleared from the plasma. wfsahq.org The elimination half-life of sugammadex is approximately 1.8 to 2 hours, with a plasma clearance rate of about 88 mL/min. apsf.orgeuropa.euscielo.org.co

A mass balance study demonstrated that over 90% of an administered dose of sugammadex is excreted within 24 hours. europa.eu Of the excreted dose, approximately 96% is found in the urine, with at least 95% of that being unchanged sugammadex. europa.eu Excretion through feces or expired air is negligible, accounting for less than 0.02% of the dose. europa.eu The formation of the sugammadex-NMBA complex alters the elimination pathway of the NMBA. For instance, rocuronium, which is normally cleared primarily through biliary excretion, is redirected to renal excretion when bound to sugammadex. scielo.org.coekja.org

The sugammadex-rocuronium complex is a water-soluble entity that is readily filtered by the glomerulus. apsf.orgnih.gov This complex is highly stable, with a very low dissociation rate; it is estimated that for every 25 million sugammadex-rocuronium complexes formed, only one dissociates. apsf.orgnih.gov This stability ensures that the NMBA remains encapsulated until it is excreted.

In patients with impaired renal function, the elimination of both sugammadex and the sugammadex-NMBA complex is significantly prolonged. nih.gov For example, the plasma clearance of the sugammadex-rocuronium complex has been shown to be reduced 17-fold in patients with severe renal impairment. nih.gov In these patients, the median elimination of sugammadex and rocuronium in the urine over 72 hours was 29% and 4%, respectively, compared to 73% and 42% in individuals with normal renal function. nih.gov Despite this delayed excretion, the risk of recurarization (the return of neuromuscular blockade) is considered low due to the high stability of the complex. apsf.orgnih.gov In cases of severe renal impairment, hemodialysis with a high-flux filter can effectively remove both sugammadex and the sugammadex-rocuronium complex from the plasma. researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of Sugammadex in Adults with Normal Renal Function

Parameter Value
Elimination Half-Life ~2 hours apsf.orgeuropa.eu
Plasma Clearance ~88 mL/min apsf.orgeuropa.euscielo.org.co
Volume of Distribution 11 to 14 litres europa.eu
Primary Route of Excretion Renal apsf.orgresearchgate.netanesth-pain-med.org
Excretion in 24 hours >90% europa.eu
Unchanged in Urine >95% europa.eu

Theoretical Modeling of Competitive Binding and Displacement Interactions

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling for Potential Binding Interference

Pharmacokinetic-pharmacodynamic (PK-PD) models are crucial for understanding the complex interactions between sugammadex, NMBAs, and other drugs. These models help to simulate and predict the concentration-effect relationship of these compounds over time. The fundamental mechanism of sugammadex action involves the formation of a 1:1 inclusion complex with steroidal NMBAs like rocuronium in the plasma. nih.gov This encapsulation rapidly reduces the plasma concentration of free, active NMBA, creating a concentration gradient that draws the NMBA away from the neuromuscular junction and back into the plasma, where it is subsequently encapsulated. nih.gov

PK-PD models for sugammadex-mediated reversal of neuromuscular blockade have been developed to characterize the time course of recovery from blockade. These models incorporate the pharmacokinetic properties of both sugammadex and the NMBA, as well as their binding affinity. The pharmacokinetics of sugammadex are generally linear and dose-proportional. nih.gov When rocuronium is encapsulated by sugammadex, the resulting complex behaves pharmacokinetically like sugammadex itself. nih.gov

Factors such as renal function, age, and body weight can influence the pharmacokinetics of both sugammadex and rocuronium and are therefore important variables in these models. nih.gov For example, decreasing renal function with age can affect the clearance of the complex. nih.gov PK-PD modeling has been instrumental in determining appropriate dosing regimens and predicting recovery times under various clinical scenarios.

Mechanistic Basis of Sugammadex Interaction with Other Compounds (e.g., Toremifene (B109984), Fusidic Acid, Hormonal Steroids)

The encapsulating nature of sugammadex means it has the potential to interact with other drugs, not just steroidal NMBAs. These interactions can be categorized as either displacement interactions, where another drug displaces the NMBA from the sugammadex complex, or capture interactions, where sugammadex encapsulates another drug, potentially reducing its efficacy.

Displacement Interactions: Certain drugs with a high binding affinity for sugammadex and present in sufficient plasma concentrations can theoretically displace rocuronium or vecuronium from the sugammadex complex. This could lead to a delay in the recovery from neuromuscular blockade.

Toremifene: This selective estrogen receptor modulator has a relatively high binding affinity for sugammadex. In patients who have received toremifene, there is a potential for displacement of the NMBA from the complex, which could delay the recovery of the train-of-four (TOF) ratio to 0.9. europa.eu

Fusidic Acid: Intravenous administration of fusidic acid may also lead to some displacement of the NMBA from the sugammadex complex. europa.eu

Capture Interactions: Sugammadex may also bind to other compounds, which could theoretically reduce the efficacy of those drugs. A notable example is the interaction with hormonal contraceptives.

Hormonal Steroids: Sugammadex may bind to progestogens, potentially decreasing their effectiveness. The interaction is thought to be equivalent to missing one dose of an oral contraceptive. Therefore, it is recommended that women using hormonal contraceptives use an additional, non-hormonal method of contraception for a specified period after receiving sugammadex.

In Vitro Assessments of Sugammadex Binding to Non-NMBA Molecules and Plasma Proteins

In vitro studies have been conducted to evaluate the binding affinity of sugammadex to a wide range of molecules other than NMBAs, as well as its potential to bind to plasma proteins. These studies are essential for understanding the specificity of sugammadex and predicting potential drug-drug interactions.

Research has shown that neither sugammadex nor the sugammadex-rocuronium complex binds to plasma proteins or erythrocytes. europa.eu This lack of protein binding contributes to its predictable volume of distribution and clearance.

In vitro binding studies have investigated the interaction of sugammadex with numerous other drugs. These studies help to identify compounds that may have the potential to interfere with the reversal of neuromuscular blockade by competing for binding to sugammadex. The results of these in vitro assessments inform the understanding of which drugs might lead to clinically significant interactions. For instance, the potential for displacement interactions with drugs like toremifene and fusidic acid was likely first identified through such in vitro screening. europa.eu

These laboratory assessments are a critical step in characterizing the safety and interaction profile of sugammadex, providing a scientific basis for clinical recommendations regarding its use with other medications.

Emerging Research and Broader Supramolecular Applications of Sugammadex Principles

Comparative Mechanistic Analysis with Alternative Supramolecular Reversal Agents

The success of sugammadex (B611050), a modified γ-cyclodextrin, has spurred the investigation of other macrocyclic compounds as potential reversal agents. tandfonline.comtandfonline.comnih.gov These alternative hosts, primarily from the cucurbit[n]uril and pillar[n]arene families, operate on the same fundamental principle of encapsulating guest molecules but differ in their structural characteristics, binding affinities, and guest selectivity. rsc.org

Cucurbit[n]urils are macrocyclic compounds made up of glycoluril (B30988) units linked by methylene (B1212753) bridges, creating a hydrophobic cavity and two identical carbonyl-fringed portals. nih.gov This structure allows them to bind a variety of cationic and neutral molecules. Acyclic cucurbit[n]uril derivatives, such as Calabadion-1 and Calabadion-2, have emerged as promising candidates for the reversal of neuromuscular blockade. researchgate.netnih.govnih.gov

Mechanistically, like sugammadex, calabadions act as sequestration agents. tandfonline.comnih.gov They encapsulate neuromuscular blocking agents (NMBAs) in the plasma, creating a concentration gradient that draws the NMBA away from the neuromuscular junction, thereby restoring muscle function. tandfonline.com However, key differences exist in their binding profiles.

In vitro studies have demonstrated that Calabadion-2 exhibits a significantly higher binding affinity for rocuronium (B1662866) compared to sugammadex, with some reports indicating an affinity that is 89 times stronger. researchgate.netnih.govnih.gov This enhanced affinity is attributed to a combination of hydrophobic interactions and electrostatic interactions between the host and guest molecules. mdpi.com Unlike sugammadex, which is specifically designed for steroidal NMBAs like rocuronium and vecuronium (B1682833), calabadions have shown a broader spectrum of activity. sarasotaanesthesia.comnih.gov Preclinical studies in rats have shown that Calabadion-2 can effectively reverse the neuromuscular blockade induced by both steroidal NMBAs (rocuronium, vecuronium) and benzylisoquinolinium NMBAs (cisatracurium). nih.govresearchgate.netnih.gov This broader applicability represents a potential advantage over the more selective action of sugammadex. pulmonarychronicles.com

FeatureSugammadexCalabadion-2
Host Type Modified γ-cyclodextrinAcyclic Cucurbit[n]uril
Binding Affinity for Rocuronium (Ka) ~1.8 x 10⁷ M⁻¹ nih.govnih.gov~3.4 x 10⁹ M⁻¹ researchgate.netnih.govnih.gov
Spectrum of Reversal Steroidal NMBAs (rocuronium, vecuronium) sarasotaanesthesia.comnih.govSteroidal and Benzylisoquinolinium NMBAs nih.govresearchgate.netnih.gov
Reversal Mechanism Encapsulation and plasma concentration gradient tandfonline.comsarasotaanesthesia.comEncapsulation and plasma concentration gradient tandfonline.com

Pillararenes are a newer class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene bridges at their para-positions. researchgate.net Their pillar-like, symmetrical architecture offers a unique hydrophobic cavity. Functionalization of the pillararene scaffold, for instance by adding water-solubilizing groups like sulfonates, has enabled their investigation as reversal agents for NMBAs. x-mol.net

A per-sulfonated pillar x-mol.netarene (SP x-mol.netA) has been designed and shown to effectively reverse neuromuscular blockade induced by succinylcholine (B1214915) in preclinical models. x-mol.net The mechanism, consistent with supramolecular sequestration, involves the pillararene encapsulating the succinylcholine molecule, driven by host-guest recognition. x-mol.net This leads to a rapid reduction in the free concentration of the drug. Research has also explored the use of carboxylatopillar researchgate.netarenes for the reversal of decamethonium-induced neuromuscular blockade. researchgate.net

The primary driving forces for encapsulation by pillararenes are hydrophobic interactions and electrostatic interactions, similar to cyclodextrins and cucurbiturils. rsc.org The unique shape and size of the pillararene cavity, however, can lead to different guest selectivities. While research into pillararene-based reversal agents is still in its early stages compared to cucurbiturils, they represent a versatile platform for the development of novel host molecules for a range of guest pharmaceuticals. researchgate.net

Cucurbit[n]uril-type Hosts (e.g., Calabadion) as Sequestration Agents

Supramolecular Sequestration Beyond Neuromuscular Blockade Antagonism

The principles of host-guest chemistry, exemplified by sugammadex, have far-reaching implications beyond the reversal of neuromuscular blockade. mdpi.com The ability to selectively bind and sequester molecules opens up possibilities for developing novel antidotes, detoxification agents, and drug delivery systems. nih.govthno.org

While sugammadex was specifically designed to bind rocuronium and vecuronium, its hydrophobic cavity and charged periphery give it the potential to interact with other drug molecules. sarasotaanesthesia.com In vitro binding studies have explored the affinity of sugammadex for a variety of pharmaceuticals. Although its affinity for rocuronium is exceptionally high, measurable binding to other drugs has been observed. pulmonarychronicles.com

For example, studies have shown that sugammadex can encapsulate progestogens, which has led to recommendations for additional contraceptive precautions after its administration. pulmonarychronicles.com This interaction highlights the potential for sugammadex to act as a more general host molecule, albeit with varying degrees of affinity. The binding is a result of the interplay between the size and shape of the guest molecule and the hydrophobic and electrostatic characteristics of the sugammadex cavity. sarasotaanesthesia.com However, its affinity for rocuronium is reported to be at least 700 times greater than for other tested drugs, underscoring its high selectivity. pulmonarychronicles.com

The success of sugammadex has provided a powerful proof-of-concept for the use of supramolecular hosts as in vivo sequestration agents. rsc.org This "pharmacokinetic antagonism" approach, where the toxic agent is removed from circulation rather than competing with it at its biological target, offers a potentially safer and more effective strategy for treating poisonings and overdoses. rsc.org

The key principles guiding the development of such molecular antidotes include:

High Binding Affinity: The host molecule must bind the target toxin with high affinity to effectively lower its free concentration in the plasma.

Selectivity: The host should be highly selective for the target toxin to avoid interactions with essential endogenous molecules or other medications.

Biocompatibility: The host molecule itself must be non-toxic and well-tolerated by the body. rsc.org

Favorable Pharmacokinetics: The host-guest complex should be readily eliminated from the body, typically via renal excretion. nih.gov

Researchers are actively exploring various macrocyclic hosts, including cyclodextrins, cucurbiturils, and pillararenes, for their potential to sequester a wide range of substances, from illicit drugs to environmental toxins. rsc.orgnih.govthno.org

Theoretical and In Vitro Investigations of Sugammadex as a General Host Molecule for Other Pharmaceutical Agents

Novel Applications Explored in Preclinical Models

The therapeutic potential of sugammadex and other supramolecular hosts is being investigated in a variety of preclinical models beyond neuromuscular blockade. These studies aim to leverage the principle of molecular encapsulation for new therapeutic indications.

For instance, acyclic cucurbituril-type containers, similar in principle to Calabadion, have been shown in rat models to not only reverse the effects of NMBAs but also to modulate the hyperlocomotive effects of methamphetamine. nih.gov This suggests a potential role for these host molecules in the treatment of substance abuse disorders.

Furthermore, pillar researchgate.netarene derivatives have been investigated as reversal agents for the anticoagulant effects of certain drugs in preclinical settings. nih.gov Specifically, a sulfo-pillar researchgate.netarene has demonstrated the ability to bind to direct oral anticoagulants (DOACs) in bovine plasma, suggesting its potential as a reversal agent for these medications. nih.gov The development of these novel applications is still in the early stages, but they highlight the broad therapeutic potential of supramolecular sequestration. nih.govnih.govresearchgate.net

In Vivo Neuroprotective Effects in Ischemia/Reperfusion Models

Recent preclinical research has explored the potential therapeutic applications of sugammadex beyond its primary use in anesthesia, particularly focusing on its effects on ischemia/reperfusion (I/R) injury. cyclolab.hu While some in vitro studies have suggested potential neurotoxicity by affecting neuronal cholesterol levels, in vivo models have demonstrated a neuroprotective role in the context of cerebral I/R injury. cyclolab.hukoreamed.org

A key study investigated the effects of sugammadex in a rat model of transient global cerebral ischemia. nih.gov In this model, ischemia was induced by occluding the bilateral common carotid arteries for 10 minutes, followed by a 24-hour reperfusion period. nih.govresearchgate.net Rats treated with sugammadex intravenously five minutes into the reperfusion phase showed significant improvements in neurological outcomes compared to the untreated I/R group. cyclolab.hunih.gov

The research highlighted that sugammadex administration was associated with reduced histological damage and improved neurological function. nih.govresearchgate.net Specifically, assessments using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) and caspase assays in the hippocampus revealed that cell apoptosis was significantly lower in the groups treated with sugammadex. nih.govresearchgate.netjournalagent.com These findings suggest that sugammadex may exert its neuroprotective effect by mitigating the apoptotic pathways triggered by I/R injury.

Two different doses were evaluated in the primary study, with the higher dose demonstrating a more pronounced neuroprotective effect. nih.govjournalagent.com The antioxidant properties of sugammadex have also been noted in other I/R models, which may contribute to its protective mechanism against the oxidative stress characteristic of reperfusion injury. journalagent.comimrpress.com Although the precise mechanisms are still under investigation, these in vivo findings point towards a potential protective role for sugammadex against brain injury following ischemic events. cyclolab.hu It is important to note the discrepancy between in vivo protective findings and in vitro studies that have shown neuronal apoptosis, a contrast that highlights the complexity of its neurological effects. koreamed.org

Table 1: Summary of Research Findings on Sugammadex Neuroprotection in a Rat Cerebral I/R Model

ParameterObservation in Sugammadex-Treated GroupsReference
Neurological Score Significantly higher (improved function) compared to the ischemia/reperfusion (I/R) control group. nih.govresearchgate.net
Histological Damage Reduced cerebral I/R damage observed in histological examinations. nih.gov
Apoptosis (TUNEL Assay) Significantly lower number of TUNEL-positive cells in the hippocampus compared to the I/R group. nih.govresearchgate.netjournalagent.com
Apoptosis (Caspase) Caspase levels in the hippocampus were significantly lower than in the I/R group. nih.govjournalagent.com
Dose-Response The higher dose (100 mg/kg) was found to be more neuroprotective than the lower dose (16 mg/kg). nih.govjournalagent.com

Future Directions in Supramolecular Drug Design and Delivery Systems Utilizing Cyclodextrin (B1172386) Scaffolds

The principles of host-guest chemistry that underpin the action of sugammadex, a modified gamma-cyclodextrin (B1674603), are inspiring future directions in supramolecular drug design and the development of advanced delivery systems. mdpi.comijfmr.com Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity, allowing them to encapsulate hydrophobic "guest" molecules. mdpi.comijfmr.com This structure is highly versatile and is being explored for creating sophisticated drug carriers that can improve the solubility, stability, and bioavailability of therapeutic agents. mdpi.commdpi.com

Future research is focused on moving beyond simple inclusion complexes to engineer complex, multifunctional nanostructures. rsc.orgnih.gov One promising avenue is the development of stimuli-responsive systems. ijfmr.comwustl.edu These are designed to release their drug payload in response to specific environmental triggers, such as changes in pH or redox potential, which are often characteristic of pathological tissues like tumors. wustl.edu

Another key area of development involves the creation of novel polymeric architectures based on cyclodextrins. nih.govwustl.edu Scientists are designing systems such as:

CD-based polymers and networks: These can be formed by polymerizing CDs or by grafting CDs onto existing polymer backbones to enhance drug-loading capacity and control release. rsc.orgnih.gov

Poly(pseudo)rotaxanes: These are supramolecular structures where polymer chains are threaded through the cavities of multiple CD molecules, forming networks held together by transient, non-covalent bonds that can be used for creating injectable hydrogels. rsc.org

Amphiphilic Cyclodextrins: Modifying CDs to have both hydrophilic and lipophilic properties allows them to self-assemble into nanoparticles without the need for surfactants. capes.gov.brtandfonline.com These nanoparticles are being investigated as injectable carriers for targeted drug delivery, particularly in oncology. capes.gov.brtandfonline.com

These advanced systems aim to create highly specific and efficient drug delivery platforms. wustl.edu By combining the precise molecular recognition of cyclodextrins with the versatility of polymer chemistry, researchers are working towards next-generation therapies for applications in personalized medicine, combination drug therapy, and regenerative medicine. wustl.edu The ongoing exploration of CD-based materials promises to yield innovative solutions for delivering a wide range of therapeutics, from small molecules to large biologics like proteins and genes. nih.govcarbohyde.com

Table 2: Emerging Cyclodextrin-Based Drug Delivery Platforms

Platform TypeDescriptionPotential Future ApplicationsReference
Stimuli-Responsive Systems Nanocarriers that release drugs in response to specific triggers like pH, temperature, or redox state.Targeted cancer therapy, treatment of inflammatory diseases. ijfmr.comwustl.edu
Poly(pseudo)rotaxanes Supramolecular assemblies forming hydrogels from polymer chains threaded through cyclodextrins.Injectable drug depots, tissue engineering scaffolds. rsc.org
Amphiphilic CD Nanoparticles Self-assembled nanoparticles from modified CDs that can carry hydrophobic drugs intravenously.Targeted delivery for oncology, reducing side effects of potent drugs. capes.gov.brtandfonline.com
CD-Functionalized Polymers Polymers with cyclodextrin units grafted onto them, creating architectures like bottlebrush or star polymers.Combination drug therapy, advanced biomaterials. rsc.orgwustl.edu
CD-Based Bioinks Shear-thinning hydrogels incorporating cyclodextrin chemistry for use in 3D printing applications.Regenerative medicine, printing of tissues and organs. wustl.edu

Q & A

Q. What are the established pharmacological mechanisms through which Sugammadex sodium reverses neuromuscular blockade?

this compound acts via direct encapsulation of steroidal neuromuscular blocking agents (NMBAs), forming stable 1:1 complexes that prevent interaction with nicotinic acetylcholine receptors. This contrasts with cholinesterase inhibitors (e.g., neostigmine), which indirectly increase acetylcholine levels to competitively antagonize NMBAs. Researchers should validate these mechanisms using in vitro binding assays (e.g., isothermal titration calorimetry) and in vivo electrophysiological monitoring (e.g., train-of-four ratio measurements) .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

The synthesis involves γ-cyclodextrin as the starting material, with key steps including selective bromination at the C6 position and subsequent thioetherification. Critical parameters include maintaining anhydrous conditions during bromination (using N-bromosuccinimide) and optimizing reaction stoichiometry to achieve intermediate purity >95%. Total yields exceeding 30% have been reported using this methodology, validated via 1H-NMR and high-resolution mass spectrometry .

Q. How should researchers design controlled trials to evaluate this compound's efficacy in preclinical models?

Use randomized, blinded studies with species-matched controls (e.g., rats or primates). Key endpoints include survival time, hemodynamic stability (mean arterial pressure, heart rate), and neuromuscular recovery (train-of-four ratio ≥0.9). Dosing should follow allometric scaling from human equivalents, with control groups receiving saline or alternative reversal agents like neostigmine .

Q. What criteria define this compound's therapeutic equivalence in comparative studies?

Therapeutic equivalence studies must adhere to bioequivalence standards (e.g., 90% confidence intervals for AUC and Cmax within 80–125%). For neuromuscular reversal, equivalence requires non-inferiority in time to TOF ratio recovery (e.g., ≤2 minutes difference vs. comparator). Statistical analysis should use mixed-effects models to account for inter-individual variability .

Advanced Research Questions

Q. How can researchers resolve contradictory clinical data on this compound's hemodynamic effects in patients with cardiovascular comorbidities?

Conduct stratified subgroup analyses comparing cohorts with comorbidities (e.g., hypertension, heart failure) versus healthy participants. Employ continuous hemodynamic monitoring (arterial line-derived blood pressure, cardiac output) and multivariate regression to control for confounders like concomitant β-blockers. Meta-analyses should follow PRISMA guidelines, excluding trials with high risk of bias (e.g., unblinded designs) .

Q. What methodological innovations improve the yield of this compound synthesis while maintaining pharmaceutical-grade purity?

Optimize thioetherification by using high-purity γ-cyclodextrin derivatives and real-time HPLC monitoring of intermediate formation. Purification via nanofiltration (MWCO 1 kDa) achieves >99.5% purity, while recrystallization in ethanol-water mixtures enhances crystalline stability. Process analytical technology (PAT) ensures batch-to-batch consistency .

Q. What experimental strategies mitigate residual neuromuscular blockade in dose-response studies of this compound?

Implement triple-monitoring: acceleromyography (TOF ratio ≥0.9), clinical assessment (head lift ≥5 seconds), and capnography to detect hypoventilation. Use Bayesian adaptive trial designs to efficiently determine ED95 doses across subgroups (e.g., obese patients). Post hoc pharmacokinetic-pharmacodynamic modeling identifies covariates like renal function impacting drug clearance .

Q. How can researchers address variability in this compound's reversal kinetics across demographic subgroups?

Develop population pharmacokinetic models incorporating covariates such as age, BMI, and creatinine clearance. Conduct Monte Carlo simulations to predict optimal dosing regimens for understudied groups (e.g., pediatric patients). Validate models using prospective studies with sparse sampling protocols .

Q. What analytical frameworks are recommended for assessing this compound's interactions with non-steroidal NMBAs?

Use surface plasmon resonance (SPR) to quantify binding kinetics (ka, kd) for benzylisoquinolinium agents (e.g., atracurium). Compare results with steroidal NMBAs to confirm selectivity. Molecular docking studies can identify structural determinants of binding affinity, validated by mutagenesis of Sugammadex's hydrophobic cavity .

Q. How should researchers structure literature reviews to identify gaps in this compound's perioperative applications?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate existing studies. Use systematic review tools like PICO (Population, Intervention, Comparison, Outcome) to frame understudied areas, such as Sugammadex's impact on postoperative pulmonary complications. Critical appraisal tools (e.g., GRADE) assess evidence quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.